molecular formula C6H6N4O B6203200 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 71703-03-2

4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Cat. No. B6203200
CAS RN: 71703-03-2
M. Wt: 150.1
InChI Key:
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Description

“4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one” is a derivative of imidazo[4,5-c]pyridin-2-one . It has been identified as a novel Src family kinase inhibitor against glioblastoma . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The compound was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to general procedure B and obtained as a brown solid . The synthesis of 5H-imidazo [4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .


Molecular Structure Analysis

The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . The high stereoselectivity of the process could be explained on the basis of the greater stability of the β anomer, with an equatorial disposition of the anomeric group, owing to the contribution of the reverse anomeric effect and the exo-anomeric interactions that control the conformational preferences of the nitrogen glycosides .


Chemical Reactions Analysis

The transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one resulted in very potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range .


Physical And Chemical Properties Analysis

The compound was obtained as a brown solid . The residue was purified by flash chromatography eluting with 10–50% ethyl acetate in petroleum ether to provide the desired product 4d as yellow oil .

Scientific Research Applications

Synthesis of Heterocycles

Compounds in this class are used in synthesizing a range of heterocycles, which exhibit unique biological activities. These synthetic pathways contribute to expanding the diversity of structures available for biological testing and drug development .

Antimicrobial Agents

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial properties. They serve as precursors in creating therapeutic agents that combat various microbial infections .

Biological Activity Evaluation

Cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized and their biological activities evaluated. This includes assessing their potential as therapeutic agents against different diseases .

Angiotensin II Receptor Antagonists

These compounds have been analyzed for their role as angiotensin II receptor antagonists, which are crucial in managing hypertension and related cardiovascular diseases .

Antitumor Potential

Derivatives of imidazo[4,5-c]pyridin-2-one have been developed and tested for antitumor potential against various cancer cell lines. This research is vital for discovering new oncological treatments .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves the reaction of 2-cyanopyridine with guanidine to form 4-amino-1H-imidazo[4,5-c]pyridin-2-one, which is then oxidized to form the final product.", "Starting Materials": [ "2-cyanopyridine", "guanidine", "oxidizing agent" ], "Reaction": [ "Step 1: React 2-cyanopyridine with guanidine in the presence of a suitable solvent and catalyst to form 4-amino-1H-imidazo[4,5-c]pyridin-2-one.", "Step 2: Oxidize 4-amino-1H-imidazo[4,5-c]pyridin-2-one using an oxidizing agent to form 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one." ] }

CAS RN

71703-03-2

Product Name

4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Molecular Formula

C6H6N4O

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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